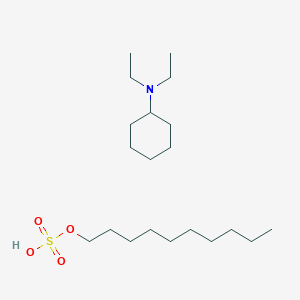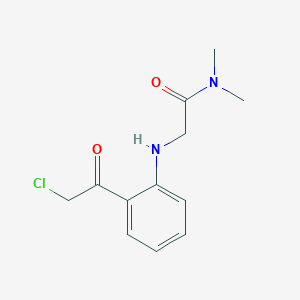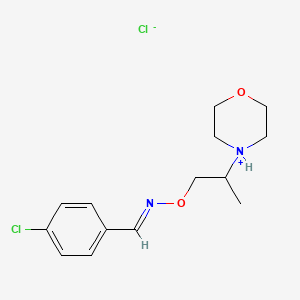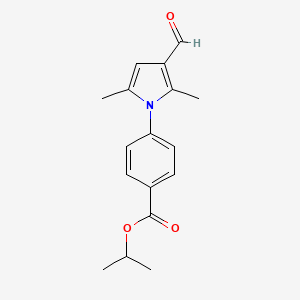![molecular formula C7H7N3OS B13788583 Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is a chemical compound with a unique structure that includes a thiazole ring and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts. Reaction conditions vary but often involve heating and solvent-free environments.
Major Products
The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. For example, the cyclodesulfurization of certain intermediates can yield five-membered rings with multiple heteroatoms .
Scientific Research Applications
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a chemotherapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)acetamide: A related compound with similar synthetic routes and applications.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Another compound with a cyanomethyl group and heterocyclic structure.
Uniqueness
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is unique due to its specific thiazole ring structure and the presence of a cyanomethyl group
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H7N3OS/c1-5(11)9-7-10-6(2-3-8)4-12-7/h4H,2H2,1H3,(H,9,10,11) |
InChI Key |
YTSASKYLPVTEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


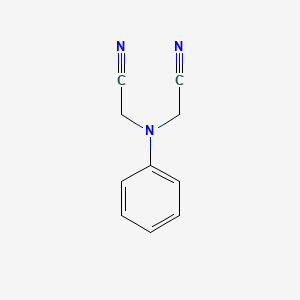
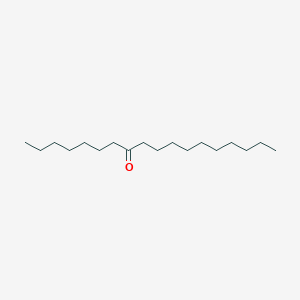
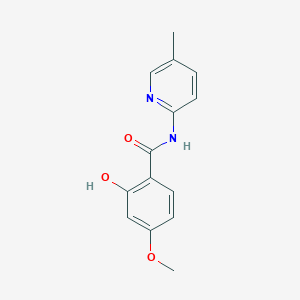
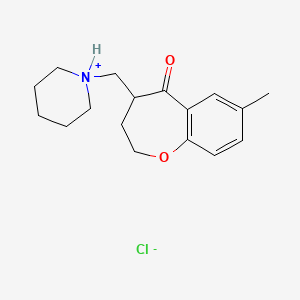
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
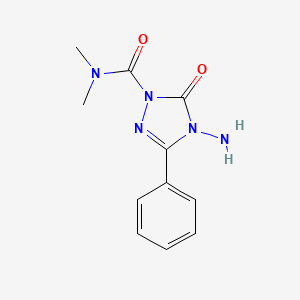

![2-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]guanidine](/img/structure/B13788548.png)
